molecular formula C10H18ClNO2 B13464785 Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride

Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B13464785
M. Wt: 219.71 g/mol
InChI Key: OYVZCHNEEVDRAD-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[25]octane-1-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl 5-azaspiro[2.5]octane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism by which Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
  • 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
  • Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride

Uniqueness

Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atom within the ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

OYVZCHNEEVDRAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCNC2.Cl

Origin of Product

United States

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